Kartogenin

Descripción general

Descripción

Kartogenin es un compuesto pequeño heterocíclico, similar a un fármaco, descubierto en 2012. Está fuertemente asociado con la medicina regenerativa, particularmente en los campos de la regeneración y protección del cartílago, la curación del tendón-hueso, la cicatrización de heridas y el desarrollo de las extremidades .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Kartogenin se puede sintetizar a través de varios métodos. Un enfoque común implica la incorporación de micropartículas de poli(ácido láctico-co-glicólico) liberadoras de this compound dentro de agregados de células madre mesenquimales. Este método apoya la diferenciación de las células madre mesenquimales en condrocitos .

Métodos de Producción Industrial

La producción industrial de this compound involucra el uso de polímeros sintéticos biodegradables como la policaprolactona y el poli(ácido láctico-co-glicólico). Estos polímeros se utilizan para crear membranas electrohiladas que pueden administrar this compound de forma sostenida .

Análisis De Reacciones Químicas

Tipos de Reacciones

Kartogenin experimenta varias reacciones químicas, incluida la hidrólisis e interacciones con polímeros. Ha sido encapsulado en nanopartículas debido a su hidrofobicidad .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la preparación de this compound incluyen poli(ácido láctico-co-glicólico), policaprolactona y curcumina. Las condiciones de reacción a menudo implican el uso de hidrogel inyectables y técnicas de electrohilado .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen nanopartículas cargadas con this compound y membranas electrohiladas que pueden administrar this compound de forma controlada .

Aplicaciones Científicas De Investigación

Osteoarthritis Treatment

KGN has been primarily investigated for its efficacy in treating osteoarthritis (OA). Research indicates that KGN not only stimulates cartilage regeneration but also exhibits chondroprotective properties, making it a promising alternative to traditional growth factor therapies .

Temporomandibular Joint Osteoarthritis

Recent studies have explored the potential of KGN in treating temporomandibular joint osteoarthritis (TMJOA). Intra-articular injections of KGN have been shown to promote the chondrogenic differentiation of fibrocartilage stem cells, suggesting a novel therapeutic approach for TMJOA .

Cartilage Defect Repair

KGN has been applied in various formulations aimed at enhancing cartilage repair. For instance, injectable KGN-conjugated composite hydrogels have been developed to provide sustained drug release for effective cartilage repair . These hydrogels facilitate localized delivery and improve the bioavailability of KGN at the injury site.

Delivery Systems

The delivery of KGN presents challenges due to its insolubility in water. To address this issue, researchers have developed several innovative delivery systems:

- Intra-Articular Injection : Direct injection into the joint space allows for localized treatment and minimizes systemic exposure.

- Nano/Microparticles : Formulations such as KGN-conjugated chitosan nanoparticles enhance stability and controlled release .

- Hydrogels : Thermo-responsive polymeric nanospheres and hyaluronate hydrogels containing polyethylene glycol have been utilized to improve the retention and efficacy of KGN in joint tissues .

Animal Models

In various animal studies, KGN administration has demonstrated significant improvements in cartilage regeneration. For example, one study showed that rats treated with KGN exhibited enhanced cartilage-like tissue formation following intra-articular injection, indicating its potential for clinical application in humans .

Clinical Implications

Clinical trials are underway to assess the safety and efficacy of KGN in human subjects with osteoarthritis. Preliminary results suggest that patients receiving intra-articular KGN injections report reduced pain and improved joint function compared to control groups .

Mecanismo De Acción

Kartogenin ejerce sus efectos a través de varias vías moleculares:

Vía Filamin A/CBFβ/RUNX1: Involucrada en la reparación del cartílago y la diferenciación condrogénica.

Vía Ihh: Desempeña un papel en el desarrollo de las extremidades.

Vía TGFβ/Smad: Regula la síntesis de colágeno y la cicatrización de heridas.

Eje miR-146a/NRF2: Modula las especies reactivas de oxígeno intracelulares e inhibe la expresión de las enzimas de degradación de la matriz.

Comparación Con Compuestos Similares

Kartogenin es único en su capacidad para inducir la condrogénesis y facilitar la regeneración del cartílago. Los compuestos similares incluyen:

Factor de Crecimiento Transformante Beta 1 (TGFβ1): Involucrado en la diferenciación condrogénica, pero tiene efectos más amplios en varios tipos de células.

Proteínas Morfogenéticas Óseas (BMP): Promueven la formación de hueso y cartílago, pero son menos específicas para la regeneración del cartílago en comparación con la this compound.

Factor de Crecimiento Fibroblástico 2 (FGF2): Estimula la proliferación y diferenciación celular, pero tiene una gama más amplia de actividades biológicas.

Actividad Biológica

Kartogenin (KGN) is a small-molecule compound that has garnered significant attention for its potential in promoting cartilage regeneration and osteogenesis. This article delves into the biological activities of KGN, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

KGN primarily exerts its effects through the following pathways:

-

Chondrogenic Differentiation :

- KGN promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes by interacting with filamin A, which facilitates the entry of core-binding factor β (CBFβ) into the nucleus, forming a transcriptional complex with runt-related transcription factor 1 (RUNX1) .

- It activates the BMP-7/Smad5 signaling pathway, crucial for MSC differentiation into chondrocytes .

- Osteogenic Differentiation :

- Antioxidant Properties :

In Vitro Studies

- Chondrogenesis Induction : KGN significantly increased the expression of chondrogenic markers such as type II collagen and aggrecan in MSCs in a dose-dependent manner .

- Osteogenesis Enhancement : Studies demonstrated that KGN promoted osteogenic differentiation without affecting cell proliferation, indicating its selective action on differentiation pathways .

In Vivo Studies

- Animal Models : Intra-articular injections of KGN in animal models have shown promising results in alleviating osteoarthritis symptoms by enhancing cartilage repair and reducing pain behaviors associated with joint degeneration .

- Fibrocartilage Restoration : KGN injections have been effective in promoting fibrocartilage stem cell chondrogenesis and restoring temporomandibular joint cartilage in models of temporomandibular joint osteoarthritis (TMJOA) .

Case Studies

- Osteoarthritis Treatment :

- Meniscus Repair :

Data Summary

Propiedades

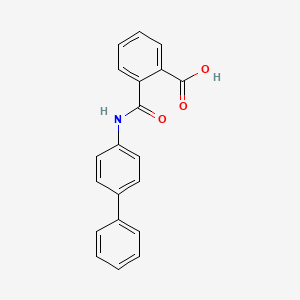

IUPAC Name |

2-[(4-phenylphenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUINPGXGFUMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385074 | |

| Record name | Kartogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-31-5 | |

| Record name | Kartogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kartogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KARTOGENIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KARTOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.